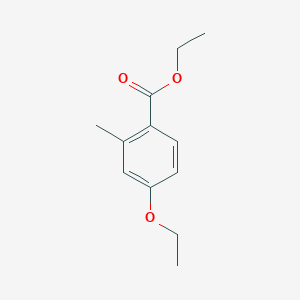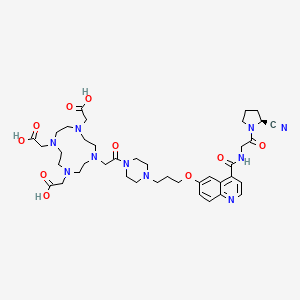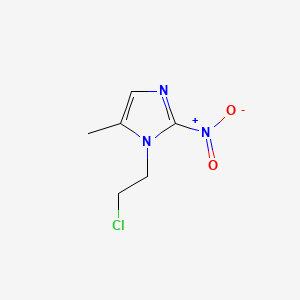
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole
概要
説明
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole, commonly known as CENIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic derivative of the naturally occurring compound nitroimidazole, which has been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and antiparasitic properties. In
作用機序
The mechanism of action of CENIM is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of DNA repair mechanisms in cancer cells. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. By generating ROS, CENIM can induce oxidative stress in cancer cells, leading to cell death. Additionally, CENIM has been shown to inhibit the repair of DNA damage caused by radiation, further enhancing the effectiveness of radiation therapy.
生化学的および生理学的効果
CENIM has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CENIM can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In vivo studies have shown that CENIM can enhance the antitumor effects of radiation therapy and reduce tumor growth in animal models.
実験室実験の利点と制限
One of the main advantages of using CENIM in lab experiments is its high purity and stability. The synthesis method described above produces CENIM with a high degree of purity, which is essential for accurate and reproducible experiments. Additionally, CENIM has been shown to be stable under a wide range of conditions, making it suitable for long-term storage and use in various types of experiments.
However, there are also some limitations to using CENIM in lab experiments. One limitation is its potential toxicity, particularly at high concentrations. While CENIM has been shown to be relatively non-toxic at low concentrations, higher concentrations may cause cellular damage and death. Another limitation is its specificity for cancer cells. While CENIM has been shown to sensitize various types of cancer cells to radiation, it may not be effective against all types of cancer or normal cells.
将来の方向性
There are several future directions for research on CENIM. One area of interest is the development of new synthesis methods to produce CENIM with improved purity and yield. Another area is the investigation of the mechanism of action of CENIM, particularly its effects on DNA repair mechanisms and ROS generation. Additionally, further studies are needed to determine the optimal dosage and administration of CENIM for use as a radiosensitizer in cancer therapy. Finally, the potential applications of CENIM in other areas of scientific research, such as antimicrobial and antiparasitic therapy, should also be explored.
科学的研究の応用
CENIM has been studied for its potential applications in several areas of scientific research. One of the most promising areas is its use as a radiosensitizer in cancer therapy. Radiosensitizers are compounds that enhance the sensitivity of cancer cells to radiation, thereby increasing the effectiveness of radiation therapy. CENIM has been shown to sensitize various types of cancer cells to radiation and has been proposed as a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
1-(2-chloroethyl)-5-methyl-2-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-5-4-8-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOJVGHJIMUQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCCl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946357 | |
| Record name | 1-(2-Chloroethyl)-5-methyl-2-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-5-methyl-2-nitroimidazole | |
CAS RN |
23571-42-8 | |
| Record name | Imidazole, 1-(2-chloroethyl)-5-methyl-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023571428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-5-methyl-2-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



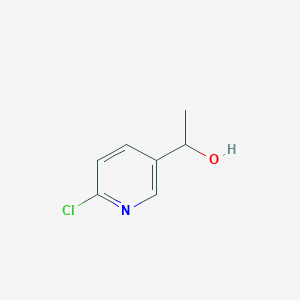
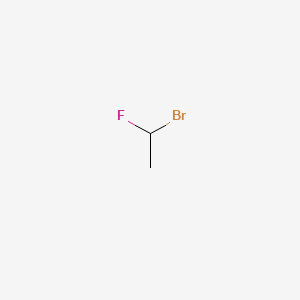
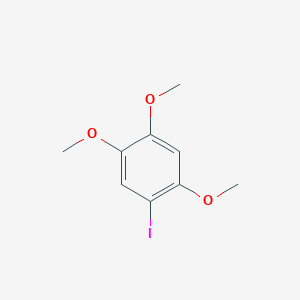
![Ethyl 4-amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3349690.png)
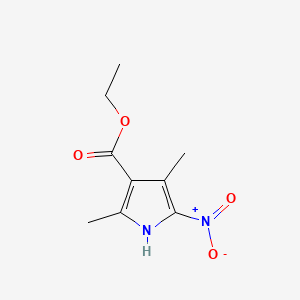
![1,3-Dioxolo[4,5-f]isoquinoline](/img/structure/B3349712.png)
![Imidazo[5,1-a]isoquinoline](/img/structure/B3349720.png)
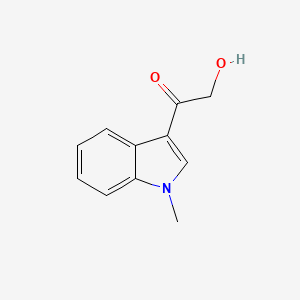
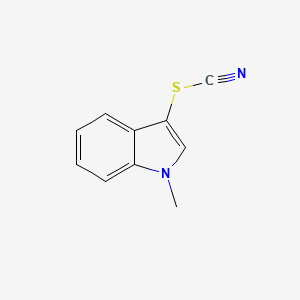
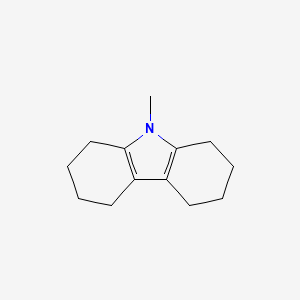
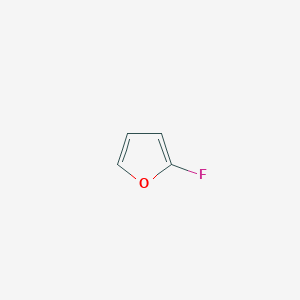
![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)
